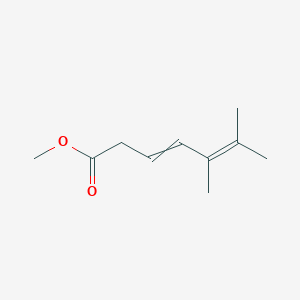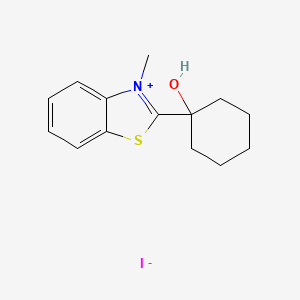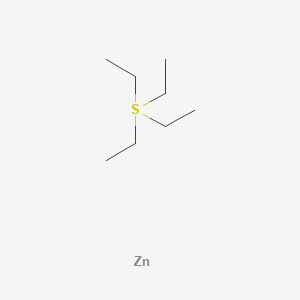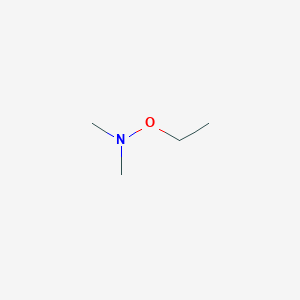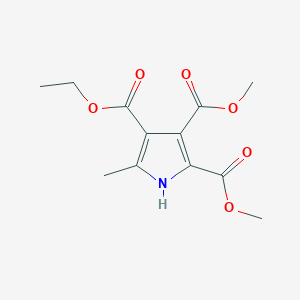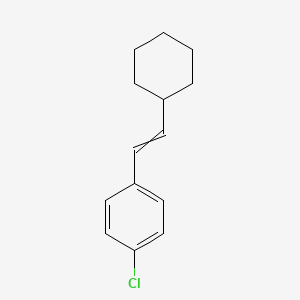
1-Chloro-4-(2-cyclohexylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-cyclohexylethenyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclohexylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-cyclohexylethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-cyclohexylethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2-cyclohexylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclohexylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the cyclohexylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid.
Reduction Reactions: The major product is 1-chloro-4-(2-cyclohexylethyl)benzene.
Applications De Recherche Scientifique
1-Chloro-4-(2-cyclohexylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-cyclohexylethenyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclohexylethenyl group contribute to its reactivity and ability to undergo substitution and addition reactions. The compound can form intermediates that participate in further chemical transformations, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but with a phenylethynyl group instead of a cyclohexylethenyl group.
1-Chloro-4-ethylbenzene: Similar but with an ethyl group instead of a cyclohexylethenyl group.
1-Chloro-4-(cyclohexylmethyl)benzene: Similar but with a cyclohexylmethyl group instead of a cyclohexylethenyl group.
Uniqueness: 1-Chloro-4-(2-cyclohexylethenyl)benzene is unique due to the presence of the cyclohexylethenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
105371-91-3 |
|---|---|
Formule moléculaire |
C14H17Cl |
Poids moléculaire |
220.74 g/mol |
Nom IUPAC |
1-chloro-4-(2-cyclohexylethenyl)benzene |
InChI |
InChI=1S/C14H17Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h6-12H,1-5H2 |
Clé InChI |
WTPZTHFSHMBTDH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
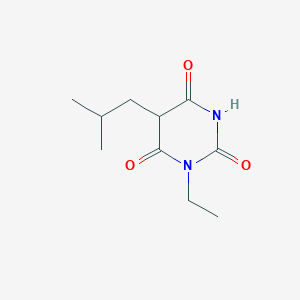
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
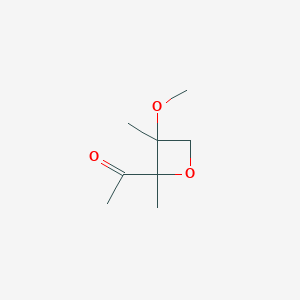
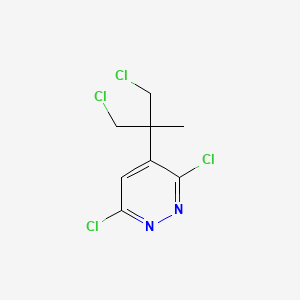
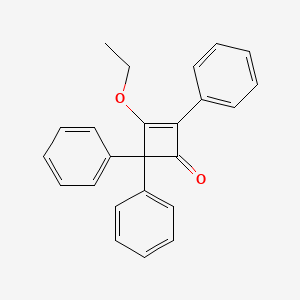
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

